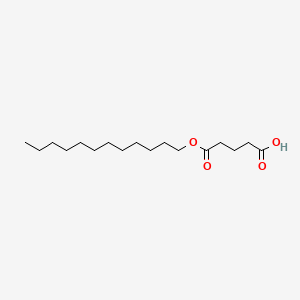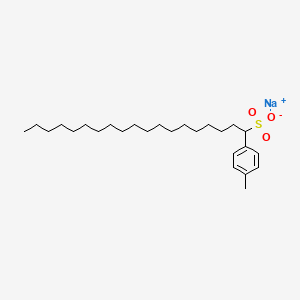
Sodium octadecylxylenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium octadecylxylenesulphonate: is an organic compound that belongs to the class of sulfonates. It is a sodium salt of octadecylxylenesulphonic acid and is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic tail and hydrophilic sulfonate head, making it effective in various applications, including detergents and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium octadecylxylenesulphonate typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene with octadecyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting octadecylxylene is then sulfonated using concentrated sulfuric acid or oleum to produce octadecylxylenesulphonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The sulfonation step is carefully monitored to prevent over-sulfonation, which can lead to undesirable by-products. The final product is purified through filtration and crystallization to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: Sodium octadecylxylenesulphonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Sodium octadecylxylenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of sodium octadecylxylenesulphonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The hydrophobic tail interacts with non-polar substances, while the hydrophilic sulfonate head remains in the aqueous phase, facilitating the emulsification and dispersion of hydrophobic compounds.
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium stearate
Comparison:
- Sodium dodecylbenzenesulfonate: Similar surfactant properties but with a shorter hydrophobic tail, making it less effective in solubilizing very hydrophobic compounds.
- Sodium lauryl sulfate: Commonly used in personal care products; however, it has a different molecular structure and slightly different surfactant properties.
- Sodium stearate: Used in soaps and cosmetics; it has a simpler structure and is less effective as an emulsifier compared to sodium octadecylxylenesulphonate.
This compound stands out due to its long hydrophobic tail, which provides superior emulsification and solubilization properties, making it highly effective in various applications.
Properties
CAS No. |
93982-19-5 |
|---|---|
Molecular Formula |
C26H45NaO3S |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
sodium;1-(4-methylphenyl)nonadecane-1-sulfonate |
InChI |
InChI=1S/C26H46O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25;/h20-23,26H,3-19H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
KLKMWSPTVDXULC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


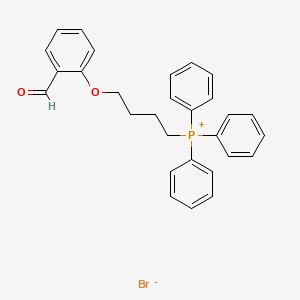
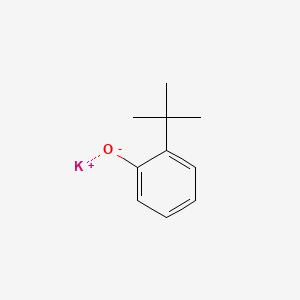
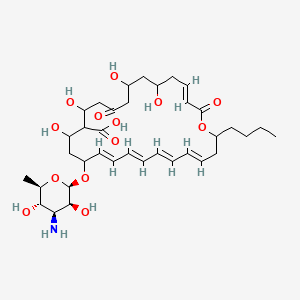

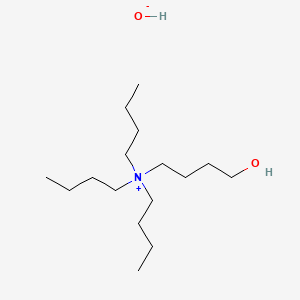


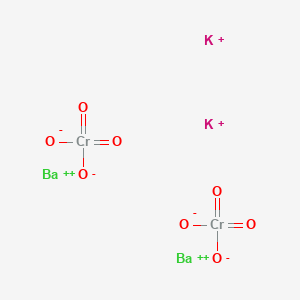
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)

